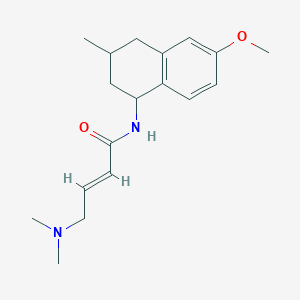

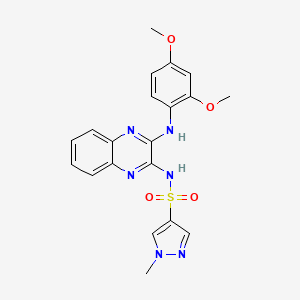

![molecular formula C9H13FO2S B2593163 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride CAS No. 2418658-67-8](/img/structure/B2593163.png)

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride, commonly known as SBCF, is a chemical compound that has gained significant attention in the field of medicinal chemistry. SBCF is a cyclopropane-containing sulfonamide that has shown promising results in various scientific research studies.

Applications De Recherche Scientifique

Generation and Rearrangement of Spirocyclopropane-substituted 2-norbornyl Cations

Researchers have explored the chemical behavior of spirocyclopropane derivatives, particularly in the context of solvolysis reactions and Wagner-Meerwein rearrangements. Kirmse, Landscheidt, and Schleich (1992) demonstrated how these compounds undergo solvolysis at a faster rate than their analogs, providing insights into their unique reactivity and potential applications in synthesizing complex molecular structures (Kirmse, Landscheidt, & Schleich, 1992).

Catalytic Cyclopropanation and Homodimerization

The catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, investigated by Shulishov et al. (2019), results in mono- and dicyclopropanation products. This process, mediated by copper or palladium compounds, showcases the versatility of spirocyclopropane derivatives in facilitating cyclopropanation reactions under specific conditions (Shulishov, Pantyukh, Menchikov, & Tomilov, 2019). Similarly, Dzhemilev et al. (1988) explored the homodimerization of spiro{bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane}, catalyzed by group VIII transition metal complexes, highlighting its potential in creating strained hydrocarbons (Dzhemilev, Khusnutdinov, Muslimov, Nefedov, & Tolstikov, 1988).

Ring-opening Olefin Metathesis Polymerization

The study by Seehof and Risse (1993) on the ring-opening olefin metathesis polymerization (ROMP) of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) reveals the polymerization potential of these compounds. The produced polymers, with a high proportion of trans carbon-carbon double bonds, indicate the applicability of spirocyclopropane derivatives in polymer science (Seehof & Risse, 1993).

Stereochemical and Structural Analysis

Investigations into the stereochemistry and structural aspects of spirocyclopropane derivatives, such as the study by Khalilov et al. (1990), provide foundational knowledge for understanding their chemical behavior and potential applications in medicinal chemistry and material science (Khalilov, Shitikova, Khusnutdinov, Muslimov, Dzhemilev, Panasenko, & Tolstikov, 1990).

Propriétés

IUPAC Name |

spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2S/c10-13(11,12)8-5-6-1-2-7(8)9(6)3-4-9/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBOSEILPGAKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C23CC3)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2593080.png)

![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide](/img/structure/B2593089.png)

![3-benzyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593095.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2593096.png)